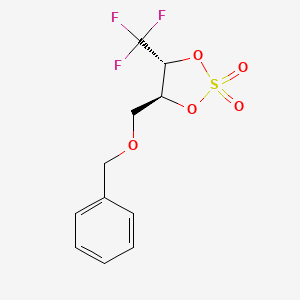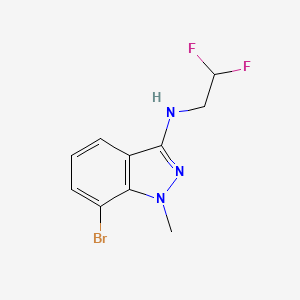
5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a furan ring, a tolyl group, and a pyrazole moiety, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction between furan-2-carbaldehyde and p-tolylhydrazine in the presence of an acid catalyst can yield the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring. This step often requires heating and the use of a base such as sodium ethoxide.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazole intermediate with an appropriate isocyanate or by direct amidation using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrazole compounds, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and anti-inflammatory activities. It is studied for its potential as a lead compound in drug discovery, particularly for its ability to inhibit specific enzymes and receptors.
Medicine
In medicine, the compound is explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity allows for the production of a wide range of functionalized products.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
Compared to similar compounds, 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-20-14)18(17-12)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |
InChI Key |
QCWXGDGFHPXXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
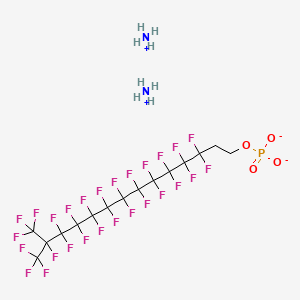
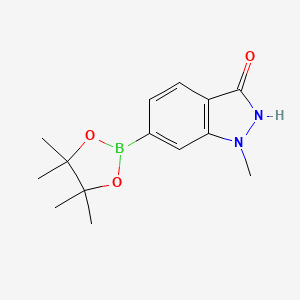
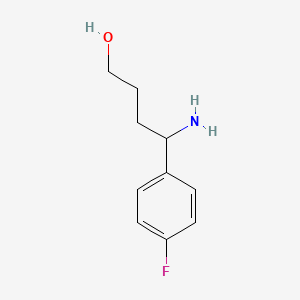
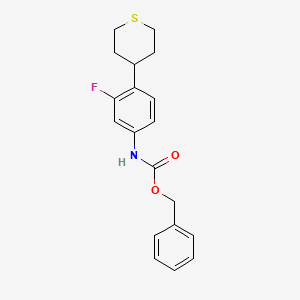
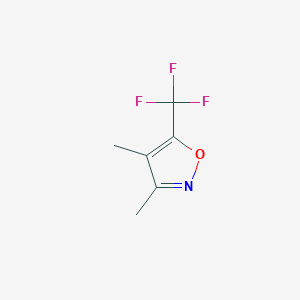
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
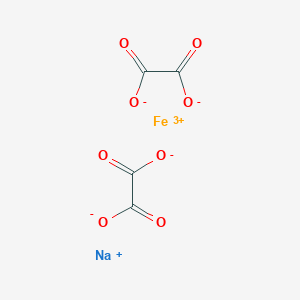
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
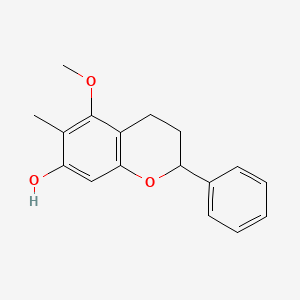
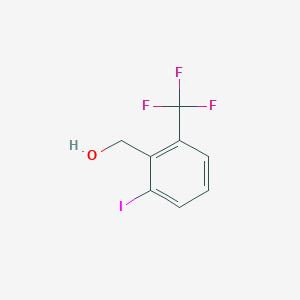
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
